



Application Notes and Protocols for Valemetostat Tosylate in Mouse Models of Lymphoma

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Compound of Interest		
Compound Name:	Valemetostat tosylate	
Cat. No.:	B611629	Get Quote

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Introduction

Valemetostat tosylate (also known as DS-3201b) is a potent, orally bioavailable, small-molecule dual inhibitor of the histone methyltransferases Enhancer of Zeste Homolog 1 (EZH1) and Enhator of Zeste Homolog 2 (EZH2).[1][2][3][4][5] EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which mediates the trimethylation of histone H3 at lysine 27 (H3K27me3).[2][4][6] This epigenetic modification leads to chromatin compaction and the silencing of target gene expression.[2][7] In many hematological malignancies, including various forms of non-Hodgkin lymphoma (NHL), the PRC2 complex is dysregulated, leading to aberrant gene silencing of tumor suppressor genes and uncontrolled cell proliferation.[2][8]

By inhibiting both EZH1 and EZH2, valemetostat prevents the compensatory activity of EZH1 that can occur with EZH2-selective inhibitors, leading to a more profound and sustained reduction in H3K27me3 levels.[1][6][7] This reactivates tumor suppressor gene expression, which in turn can induce apoptosis, inhibit proliferation, and promote differentiation in lymphoma cells.[1][2] Preclinical studies have demonstrated significant anti-tumor activity in various lymphoma models, including Adult T-cell Leukemia/Lymphoma (ATL), Diffuse Large B-cell Lymphoma (DLBCL), and Peripheral T-cell Lymphoma (PTCL).[1][9]

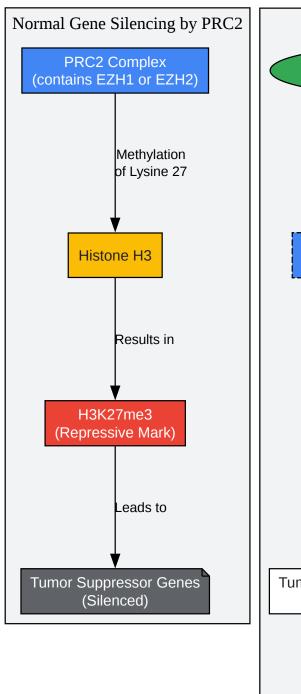


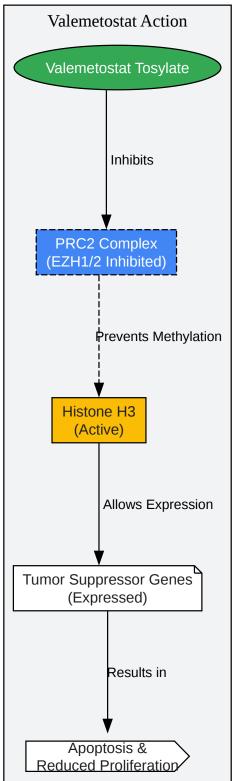
These application notes provide a summary of preclinical data and representative protocols for the administration and evaluation of **valemetostat tosylate** in mouse xenograft models of lymphoma.

Mechanism of Action: EZH1/2 Inhibition

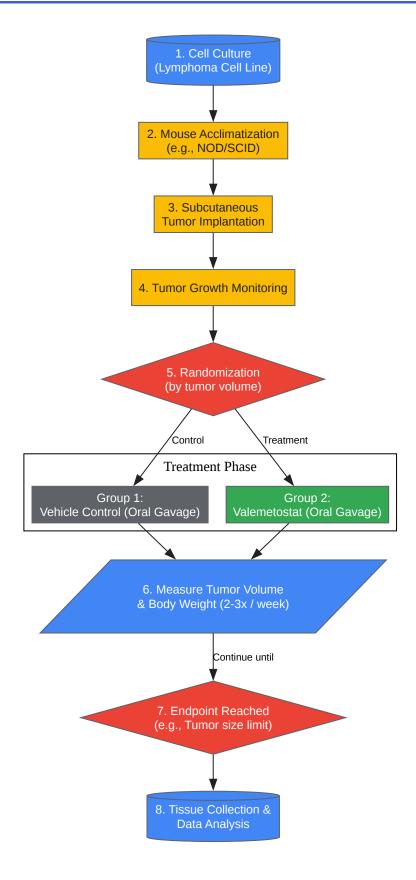
Valemetostat targets the epigenetic regulation of gene expression. The diagram below illustrates the mechanism by which valemetostat exerts its anti-tumor effects.











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